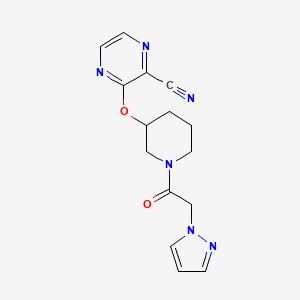
6-(3-(Hydroxymethyl)phenyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-(Hydroxymethyl)phenyl)nicotinonitrile is a versatile chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a nicotinonitrile moiety. Its unique structure enables it to serve as a building block for the synthesis of various organic molecules, making it an indispensable tool in drug discovery, material science, and chemical biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Hydroxymethyl)phenyl)nicotinonitrile typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with nicotinonitrile under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the condensation reaction between the aldehyde and the nitrile group. The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity, making the process more economically viable.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-(Hydroxymethyl)phenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride, and the appropriate electrophile.
Major Products Formed
Oxidation: Formation of 6-(3-(Formyl)phenyl)nicotinonitrile or 6-(3-(Carboxy)phenyl)nicotinonitrile.
Reduction: Formation of 6-(3-(Hydroxymethyl)phenyl)nicotinamide.
Substitution: Formation of various substituted derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-(3-(Hydroxymethyl)phenyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Additionally, the nitrile group can participate in nucleophilic addition reactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(3-Methoxyphenyl)nicotinonitrile
- 6-(3-Aminophenyl)nicotinonitrile
- 6-(3-Chlorophenyl)nicotinonitrile
Uniqueness
Compared to its analogs, 6-(3-(Hydroxymethyl)phenyl)nicotinonitrile is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions and can be further modified to introduce new functionalities, making it a versatile scaffold for the development of novel compounds.
Eigenschaften
IUPAC Name |
6-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-7-11-4-5-13(15-8-11)12-3-1-2-10(6-12)9-16/h1-6,8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWVDSRYLVXBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349708-67-3 |
Source


|
| Record name | 6-[3-(hydroxymethyl)phenyl]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3001397.png)
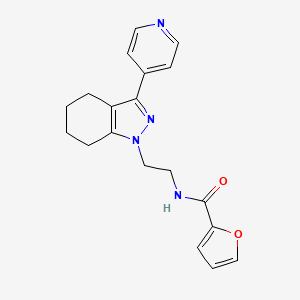
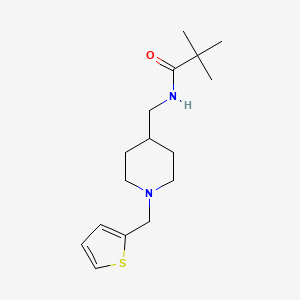
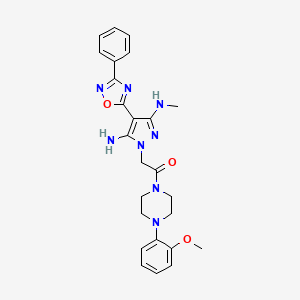
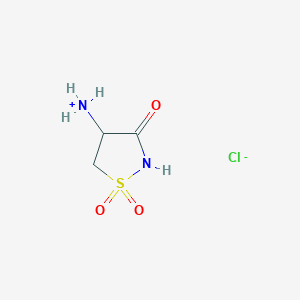
![N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B3001406.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B3001407.png)
![Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B3001408.png)

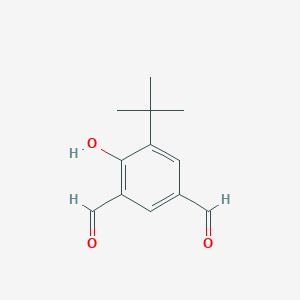
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)
